Xanthurenic acid
Overview
Description
Xanthurenic acid, also known as xanthurenate, is a metabolic intermediate that accumulates and is excreted by pyridoxine (vitamin B6) deficient animals after the ingestion of tryptophan . It is suspected to be an endogenous agonist for Group II metabotropic glutamate receptors in humans .
Synthesis Analysis
Xanthurenic acid is a metabolite of the kynurenine pathway (KP) synthesized in the brain from dietary or microbial tryptophan . It crosses the blood-brain barrier through carrier-mediated transport . Acute local/microdialysis-infusions of XA dose-dependently stimulate dopamine release in the rat prefrontal cortex .Molecular Structure Analysis
Xanthurenic acid forms Cu2+, Zn2+, Fe2+ and Fe3+ salts . In certain compounds, xanthurenic acid acts as a tridentate ligand forming a neutral mononuclear complex of square-pyramidal geometry with two water molecules .Chemical Reactions Analysis
Xanthurenic acid is known to be a potent VGLUT inhibitor, thereby preventing the movement of glutamate from the cytoplasm into synaptic vesicles . This action is mediated via competitive blockade of vesicular glutamate transporters .Physical And Chemical Properties Analysis
Xanthurenic acid has been studied using steady-state and time-resolved optical methods as well as quantum chemistry calculations .Scientific Research Applications
Clinical Diagnosis of Vitamin B6 Deficiency : Xanthurenic acid measurement in urine is used for diagnosing vitamin B6 deficiency-related disorders. An improved fluorometric method for quantifying urinary xanthurenic acid enhances clinical diagnostic accuracy (Liu, Wang, Liu, & Tsai, 1996).
Depression and Psychopharmacology : Xanthurenic acid levels in urine of depressive patients have been studied to understand its role in depression. However, no correlation was found between xanthurenic acid excretion and depression or anxiety scale scores in such patients (Hoes & Sijben, 2004).
Ionophore for Potassium Detection : Xanthurenic acid acts as a natural ionophore with high selectivity and sensitivity for potassium ions in aqueous solutions, useful for developing sensors (Raju, Patel, Nair, & Chatterjee, 2016).
Diabetogenic Action Study : Xanthurenic acid, upon repeated administration, has been shown to eliminate insulin stores in pancreatic B cells and influence blood glucose levels in experimental animals (Meiramov, Andreeva, & Kohnert, 1997).
Lens Epithelial Cell Physiology : Xanthurenic acid is involved in human lens epithelial cell physiology and may play a role in senile cataract development due to its impact on apoptosis-like cell death and intracellular Ca2+ increase (Malina, Richter, Frueh, & Hess, 2002).
Study with Copper(II) Compounds : Xanthurenic acid, when bonded with copper(II) ions, alters its biological activity. This has implications for understanding its role in biological processes (Cer-Kerčmar, Tratar Pirc, Modec, & Bukovec, 2012).
Quantification in Serum for Nutritional Studies : High-performance liquid chromatography has been used for quantifying xanthurenic acid in rabbit serum, aiding in vitamin B6 nutritional studies (Williams, Monti, Boots, & Cornwell, 1984).
Neuropharmacology and mGlu Receptor Agonism : Xanthurenic acid has been identified as a Group II metabotropic glutamate (mGlu) receptor ligand, implicating its role in schizophrenia's pathophysiology and antipsychotic research (Copeland, Neale, & Salt, 2013).
Abnormal Signaling in Cells with Accumulated Xanthurenic Acid : Accumulation of xanthurenic acid leads to abnormal signaling of proteins 14-3-3 in cells, affecting protein/protein interaction and potentially leading to cell pathology (Malina & Frueh, 2003).
Photophysical Properties : The photophysical properties of xanthurenic acid, including its tautomeric transformations under UV irradiation, have been studied for understanding its behavior in different solvents (Yanshole, Sherin, Gritsan, Snytnikova, Mamatyuk, Grilj, Vauthey, Sagdeev, & Tsentalovich, 2010).
Safety And Hazards
Future Directions
The kynurenine pathway (KP) is regulated by, and in turn regulates multiple other physiological systems that are commonly disrupted in psychiatric disorders, including endocrine, metabolic, and hormonal systems . Future directions in exploiting toxic metabolites to kill cancer cells have been discussed .
properties
IUPAC Name |
8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZONXHGGPHHIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207728 | |
Record name | Xanthurenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Xanthurenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Xanthurenic acid | |
CAS RN |
59-00-7 | |
Record name | Xanthurenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthurenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | xanthurenic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xanthurenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,8-dihydroxyquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANTHURENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58LAB1BG8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Xanthurenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
289 °C | |
Record name | Xanthurenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.